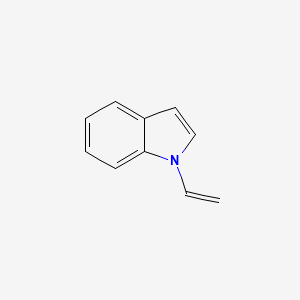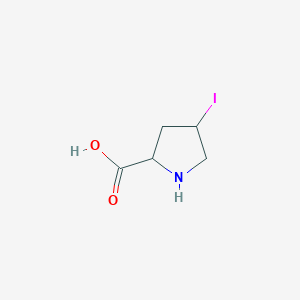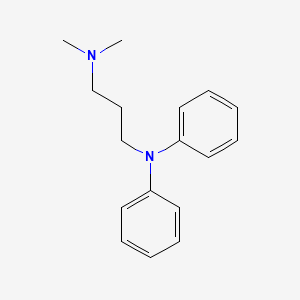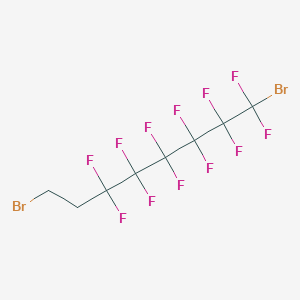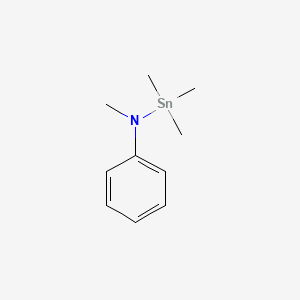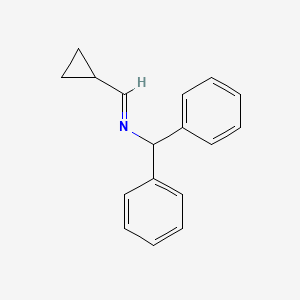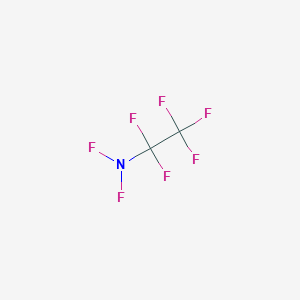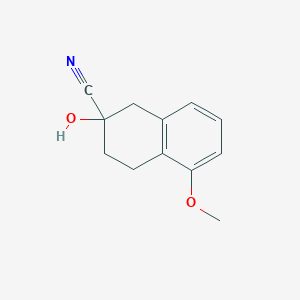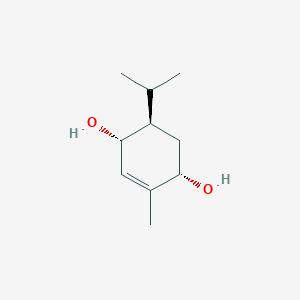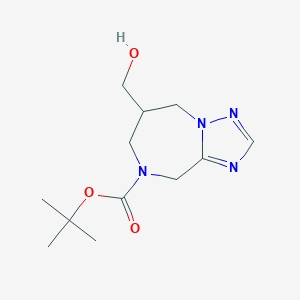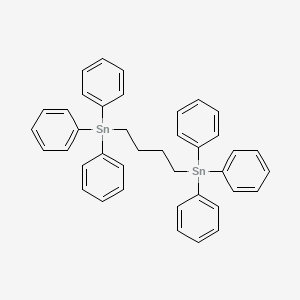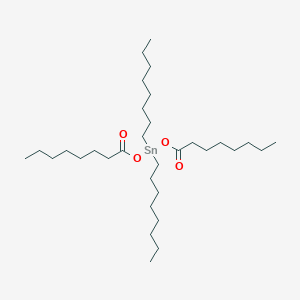
Bis(octanoyloxy)(dioctyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(octanoyloxy)(dioctyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two octanoyloxy groups and two dioctyl groups attached to a central tin atom. Organotin compounds like this compound are widely used as catalysts, stabilizers, and intermediates in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(octanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with octanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions: Bis(octanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
科学的研究の応用
Bis(octanoyloxy)(dioctyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, esterification, and transesterification processes.
Biology: The compound is studied for its potential use in biological systems, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the manufacture of polyurethane foams and coatings.
作用機序
The mechanism of action of bis(octanoyloxy)(dioctyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular membranes, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including cytotoxicity and modulation of cellular signaling pathways.
類似化合物との比較
Dioctyltin dilaurate: Another organotin compound with similar catalytic properties.
Dioctyltin bis(stearoyloxy)stannane: Similar structure but with stearoyloxy groups instead of octanoyloxy groups.
Dioctyltin bis(coco acyloxy)stannane: Contains coco acyloxy groups, used in similar applications.
Uniqueness: Bis(octanoyloxy)(dioctyl)stannane is unique due to its specific octanoyloxy groups, which provide distinct reactivity and solubility properties. This makes it particularly effective in certain catalytic and stabilization applications compared to its analogs.
特性
CAS番号 |
4771-86-2 |
|---|---|
分子式 |
C32H64O4Sn |
分子量 |
631.6 g/mol |
IUPAC名 |
[octanoyloxy(dioctyl)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8(9)10;2*1-3-5-7-8-6-4-2;/h2*2-7H2,1H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChIキー |
JLAQQAHTMTVSEW-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


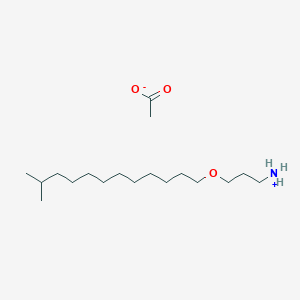
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
